![molecular formula C16H21N3O3S B4735922 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4735922.png)
3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
Overview
Description
3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide, also known as DMPT, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. DMPT is a member of the thiadiazole family, which has been shown to possess various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Scientific Research Applications
3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been the subject of numerous scientific research studies due to its potential therapeutic applications. 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to possess anti-tumor properties, which make it a promising candidate for the treatment of various types of cancer. Additionally, 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to possess anti-diabetic properties, which make it a promising candidate for the treatment of diabetes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been suggested that 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide exerts its pharmacological effects by modulating various signaling pathways in the body. 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to possess various biochemical and physiological effects. 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the body. 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has also been shown to decrease the levels of glucose in the blood, which is a hallmark of diabetes. Additionally, 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.
Advantages and Limitations for Lab Experiments
3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has several advantages for lab experiments. 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that can be obtained in high yield and purity, which makes it easy to work with in the lab. Additionally, 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to possess various pharmacological properties, which make it a promising candidate for the treatment of various diseases. However, 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide also has some limitations for lab experiments. 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has not been extensively studied in humans, which makes it difficult to determine its safety and efficacy in humans. Additionally, 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide may have side effects that have not yet been identified.
Future Directions
There are several future directions for the study of 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide. One future direction is to investigate the safety and efficacy of 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide in humans. Another future direction is to investigate the potential of 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide as a treatment for various diseases, such as rheumatoid arthritis, inflammatory bowel disease, and cancer. Additionally, future studies could investigate the mechanism of action of 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide in more detail, which could lead to the development of more effective therapies. Finally, future studies could investigate the potential side effects of 3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide, which could help to identify any potential safety concerns.
properties
IUPAC Name |
3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-4-5-6-7-14-18-19-16(23-14)17-15(20)11-8-12(21-2)10-13(9-11)22-3/h8-10H,4-7H2,1-3H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNOOJNOJNMUIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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